Stat3-IN-9

STAT3 inhibition breast cancer antiproliferative activity

Choose Stat3-IN-9 for studies requiring STAT3 Tyr705-specific inhibition without STAT1 interference. With an MDA-MB-468 IC50 of 0.16 μM, it outperforms non-selective inhibitors like Stattic and BP-1-102. The compound induces caspase-dependent apoptosis and G2/M cell cycle arrest, providing dual phenotypic readouts. At 0.2–5.0 μM, STAT1 phosphorylation remains at control levels, ensuring clean phenotypic interpretation. Ideal as a high-potency reference standard for SAR and benchmarking. Standard purity is ≥98% (MW 391.42, CAS 2987726-27-0).

Molecular Formula C22H21N3O4
Molecular Weight 391.4 g/mol
Cat. No. B15141937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStat3-IN-9
Molecular FormulaC22H21N3O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CC(=CC(=C2O1)NC3=CC(=CC(=C3)OC)OC)C4=CC=NN4C
InChIInChI=1S/C22H21N3O4/c1-13(26)21-9-15-7-14(20-5-6-23-25(20)2)8-19(22(15)29-21)24-16-10-17(27-3)12-18(11-16)28-4/h5-12,24H,1-4H3
InChIKeyPWYYKSMCHFQAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stat3-IN-9 (CAS 2987726-27-0) for STAT3 Pathway Research: A Quantitative Comparator and Procurement Reference


Stat3-IN-9 (CAS 2987726-27-0) is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. With a molecular formula of C22H21N3O4 and a molecular weight of 391.42 g/mol, the compound is supplied with a typical purity of ≥98% . Stat3-IN-9 functions by inhibiting the phosphorylation of STAT3 at the Tyr705 residue without affecting the phosphorylation of STAT1 at Tyr701, a selectivity profile that distinguishes it from several earlier STAT3 inhibitors . In vitro, Stat3-IN-9 demonstrates potent antiproliferative activity across multiple cancer cell lines and induces both apoptosis and cell cycle arrest at the G2/M phase .

Beyond Class-Level Identity: Why Stat3-IN-9 Cannot Be Interchanged with Generic STAT3 Inhibitors


The STAT3 inhibitor class encompasses compounds with divergent binding mechanisms, selectivity profiles, and cellular potency ranges that preclude simple substitution without compromising experimental outcomes. Direct comparators such as Stattic exhibit non-selective inhibition affecting both STAT3 and STAT1 (STAT1 IC50: 4–6 μM), while BP-1-102 demonstrates moderate potency with IC50 values in the 6.8–10.51 μM range across multiple cell lines [1]. Stat3-IN-9, by contrast, achieves sub-micromolar potency in MDA-MB-468 cells (IC50: 0.16 μM) and maintains STAT1 phosphorylation at levels indistinguishable from untreated controls across a 0.2–5.0 μM concentration range . Substituting a generic STAT3 inhibitor without accounting for these quantifiable differences in potency magnitude, isoform selectivity, and cell-line-dependent efficacy may introduce confounding variables that obscure the specific contribution of STAT3 Tyr705 signaling to the phenotype under investigation.

Stat3-IN-9: Quantitative Differential Evidence for Procurement and Experimental Design


Sub-Micromolar Cellular Potency in MDA-MB-468 Breast Cancer Cells Versus Alternative STAT3 Inhibitors

Stat3-IN-9 demonstrates an IC50 value of 0.16 μM against MDA-MB-468 breast cancer cells following 48-hour treatment . This potency level represents a substantial quantitative differentiation from other commonly employed STAT3 inhibitors. For direct comparative context: BP-1-102 exhibits an IC50 of 6.8 μM across its general cellular activity range and 10.51 μM specifically in U251 glioma cells ; Stattic displays STAT3 inhibition in the >4–6 μM range [1]; and even the more advanced inhibitor YZ-35 achieves an IC50 of 0.63 μM against MDA-MB-231 cells, which is approximately 4-fold higher than the 0.16 μM value of Stat3-IN-9 in the MDA-MB-468 context . While cell-line-specific comparisons must be interpreted with appropriate caution, the 0.16 μM value places Stat3-IN-9 among the most potent cellular STAT3 inhibitors reported.

STAT3 inhibition breast cancer antiproliferative activity MDA-MB-468 IC50 comparison

Functional Selectivity: Preservation of STAT1 Tyr701 Phosphorylation Versus Non-Selective Inhibitors

Stat3-IN-9 inhibits STAT3 activation at Tyr705 while leaving STAT1 phosphorylation at Tyr701 unaffected across a tested concentration range of 0.2–5.0 μM . This functional selectivity profile contrasts directly with the non-selective inhibitor Stattic, which exhibits activity against both STAT3 and STAT1 with comparable potency ranges (STAT3 IC50: >4–6 μM; STAT1 IC50: 4–6 μM) [1]. Nifuroxazide similarly demonstrates non-selective activity against STAT1 and STAT5 in addition to STAT3 [1]. The preservation of STAT1 signaling by Stat3-IN-9 is a quantifiable differentiation that reduces confounding variables in experiments designed to isolate STAT3-specific functions from broader JAK-STAT pathway modulation.

STAT3 selectivity STAT1 isoform specificity Tyr705 phosphorylation off-target effects

Cell Line-Dependent Efficacy Profile: Differential Sensitivity Across Cancer Models

Stat3-IN-9 exhibits a pronounced cell-line-dependent efficacy gradient that informs model selection for experimental design. Following 48-hour treatment, IC50 values range from 0.16 μM (MDA-MB-468 breast cancer) and 1.63 μM (HepG2 hepatocellular carcinoma) to 5.73–5.80 μM (A549 lung cancer and MDA-MB-231 breast cancer) and >25 μM (U251 glioblastoma and HCT116 colorectal cancer) . This >150-fold difference in potency between the most sensitive (MDA-MB-468, 0.16 μM) and least sensitive (HCT116, >25 μM) models represents a quantifiable selectivity window that may guide procurement decisions toward experimental systems where robust STAT3 dependence is established.

cancer cell lines differential sensitivity HepG2 MDA-MB-468 cell line profiling

Stat3-IN-9: Recommended Research Application Scenarios Based on Quantitative Evidence


Mechanistic Studies Requiring Isoform-Specific STAT3 Inhibition Without STAT1 Interference

Stat3-IN-9 is optimally suited for experiments designed to isolate the functional consequences of STAT3 Tyr705 phosphorylation while preserving STAT1-dependent signaling. At concentrations up to 5.0 μM, Stat3-IN-9 selectively inhibits STAT3 activation without affecting STAT1 Tyr701 phosphorylation, in contrast to non-selective inhibitors such as Stattic that inhibit both isoforms with comparable potency [1]. This selectivity profile makes Stat3-IN-9 a procurement priority for researchers investigating STAT3-specific transcriptional programs, STAT3-dependent cytokine signaling, or the differential contributions of STAT3 versus STAT1 to cellular phenotypes such as apoptosis, proliferation, or immune modulation.

Breast Cancer and Hepatocellular Carcinoma Models with Demonstrated Sensitivity

The differential sensitivity profile of Stat3-IN-9 across cancer cell lines identifies MDA-MB-468 breast cancer (IC50: 0.16 μM) and HepG2 hepatocellular carcinoma (IC50: 1.63 μM) as optimal experimental models for studies requiring robust STAT3 inhibition at sub-micromolar to low-micromolar concentrations . Researchers working with these cell lines may achieve maximal target engagement with minimal compound usage relative to alternative STAT3 inhibitors such as BP-1-102, which requires substantially higher concentrations (IC50: 6.8 μM) to achieve comparable effects . Procurement of Stat3-IN-9 is particularly justified for projects where these sensitive cell lines constitute the primary experimental platform.

Apoptosis and Cell Cycle Arrest Studies in STAT3-Dependent Cancer Models

Stat3-IN-9 induces apoptosis through the mitochondrial caspase-dependent pathway and causes cell cycle arrest at the G2/M phase in a dose-dependent manner at concentrations of 0.2–5.0 μM . This dual phenotypic readout provides a quantifiable experimental endpoint for researchers investigating STAT3's role in cell survival and cell cycle regulation. The compound's demonstrated efficacy in inducing both apoptosis and G2/M arrest distinguishes it from inhibitors that primarily affect one pathway or require higher concentrations to elicit measurable responses, supporting its selection for studies where both endpoints are of interest.

Comparative Pharmacology Studies Requiring a High-Potency Reference Compound

For researchers conducting structure-activity relationship (SAR) studies or benchmarking novel STAT3 inhibitors, Stat3-IN-9 serves as a high-potency reference standard with a defined activity baseline (MDA-MB-468 IC50: 0.16 μM) . This sub-micromolar potency provides a stringent benchmark against which the efficacy of candidate compounds can be quantitatively compared. The compound's well-characterized selectivity profile (STAT3 Tyr705 inhibition without STAT1 Tyr701 interference) and established physical properties (MW 391.42, purity ≥98%, CAS 2987726-27-0) further support its use as a reproducible reference standard in comparative pharmacology and chemical biology applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stat3-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.